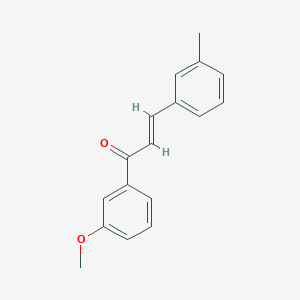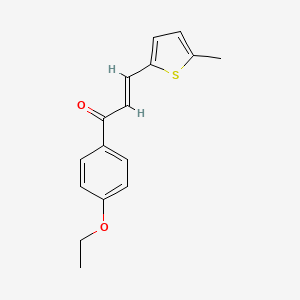
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, referred to as Compound A, is a compound found in nature with a wide range of applications in scientific research. It is a member of the enone family, which is a group of compounds characterized by a carbon-carbon double bond and a carbonyl group. Compound A is a versatile compound with a wide range of properties, including its ability to act as a catalyst in organic synthesis, its ability to serve as a precursor for other compounds, and its potential for use in various biochemical and physiological processes.
Applications De Recherche Scientifique
Compound A has a wide range of applications in scientific research. One application is its use as a catalyst in organic synthesis. Compound A can be used to catalyze the formation of a variety of compounds, such as alkenes, alkynes, and cyclic compounds. It can also serve as a precursor for other compounds, such as thiophenes and thioethers. In addition, Compound A has potential applications in biochemistry and physiology. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Mécanisme D'action
The mechanism of action of Compound A is not fully understood, but it is believed to involve the formation of a coordination complex between the compound and the enzyme acetylcholinesterase. This complex is thought to inhibit the enzyme’s activity, resulting in the decrease of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
Compound A has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme acetylcholinesterase, resulting in the decrease of neurotransmitter levels in the brain. In addition, Compound A has been shown to have an anti-inflammatory effect, as well as a potential anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
Compound A has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in organic synthesis, biochemistry, and physiology. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. In particular, it is not very soluble in water and has a limited shelf life.
Orientations Futures
Compound A has a wide range of potential future applications. It could be used as a catalyst in the synthesis of a variety of compounds, such as alkenes, alkynes, and cyclic compounds. In addition, it could be used as a precursor for other compounds, such as thiophenes and thioethers. It could also be used as a therapeutic agent, as it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase and potential anti-inflammatory and anti-cancer effects. Finally, Compound A could be used as a tool to study the biochemical and physiological effects of compounds on the brain.
Méthodes De Synthèse
Compound A can be synthesized through a variety of methods. One approach is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. This reaction results in the formation of an alkene, which can be further reacted with a thiol to form the desired product. Another method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of a phosphonate ester with an aldehyde or ketone, followed by the addition of a thiol. This reaction also results in the formation of an alkene, which can be further reacted with a thiol to form Compound A.
Propriétés
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-18-14-7-5-13(6-8-14)16(17)11-10-15-9-4-12(2)19-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHYJDWMSRSPS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
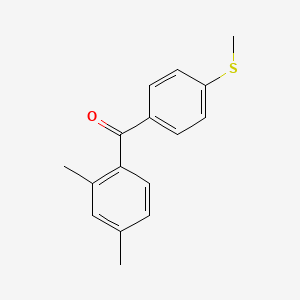
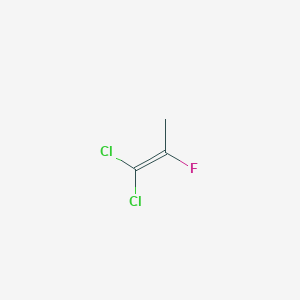
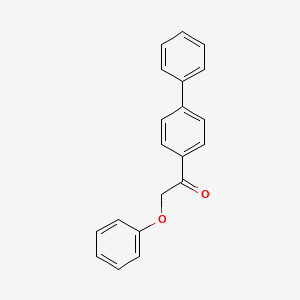
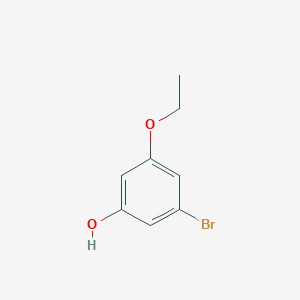


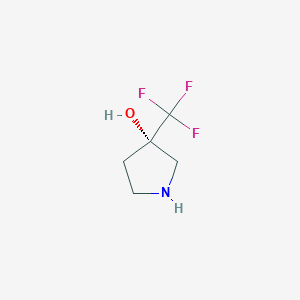
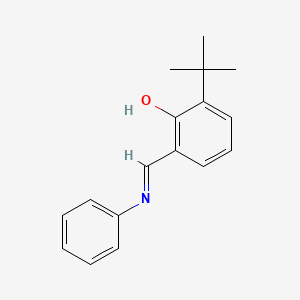

![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)

